7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including diuretic, antihypertensive, and potential anticancer properties . The unique structure of this compound, featuring both fluorine atoms and a thiadiazine ring, contributes to its distinct chemical and biological properties.
Mechanism of Action
Target of Action
Compounds in the 1,2,4-benzothiadiazine 1,1-dioxide class are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Mode of Action
These compounds open ATP-sensitive potassium channels, which can inhibit insulin release . This activity is likely due to the interaction of these compounds with the ATP-sensitive potassium channels on the pancreatic endocrine tissue and the vascular smooth muscle tissue .
Biochemical Pathways
The opening of ATP-sensitive potassium channels can lead to hyperpolarization of the cell membrane, reducing the cell’s electrical excitability. This can affect various biochemical pathways, particularly those involved in insulin release and cardiovascular function .
Pharmacokinetics
The ADME properties of these compounds can vary widely depending on their specific structures. Many of these compounds are known to have good bioavailability .
Result of Action
The opening of ATP-sensitive potassium channels and the subsequent inhibition of insulin release can have various molecular and cellular effects, including the regulation of blood glucose levels and blood pressure .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, between the compound and the active sites of enzymes or proteins .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 7-fluoro-3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione at different dosages in animal models have not been reported. Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, and effects on localization or accumulation .
Subcellular Localization
Similar compounds have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps:
Formation of the Thiadiazine Ring: The initial step involves the formation of the thiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorine Atoms: Fluorination is a critical step, often carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Studies have shown that benzothiadiazine derivatives can act as diuretics, antihypertensives, and even anticancer agents . The presence of fluorine atoms enhances the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation. Its unique chemical structure makes it suitable for applications in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A well-known diuretic with a similar benzothiadiazine structure but without the fluorine atoms.
Hydrochlorothiazide: Another diuretic with a similar core structure, widely used in the treatment of hypertension.
Olaparib: A phthalazinone derivative used as an anticancer agent, structurally related but with different pharmacological properties.
Uniqueness
The presence of fluorine atoms in 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide distinguishes it from other benzothiadiazine derivatives. Fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a unique and valuable compound for research and development .
Properties
IUPAC Name |
7-fluoro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S2/c15-10-3-1-9(2-4-10)8-21-14-17-12-6-5-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCKKELAVVIYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.